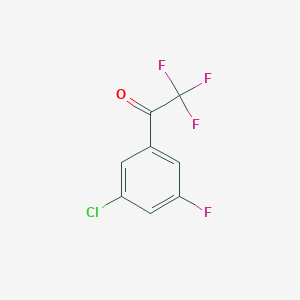

3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-5-1-4(2-6(10)3-5)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTHWHNRQBDOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374068 | |

| Record name | 3'-chloro-2,2,2,5'-tetrafluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845823-07-6 | |

| Record name | 3'-chloro-2,2,2,5'-tetrafluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845823-07-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Synthesis and Potential Applications of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone, with the CAS number 845823-07-6, is a halogenated aromatic ketone. Its molecular structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom on the phenyl ring, suggests its potential as a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the halogen and trifluoromethyl substituents significantly influences the reactivity of the aromatic ring and the adjacent carbonyl group, making it an attractive intermediate for the synthesis of more complex molecules. This technical guide provides a summary of the available information on this compound and explores its potential synthesis and applications based on analogous structures.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is compiled from various chemical supplier databases.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 845823-07-6 | [1][2][3] |

| Molecular Formula | C₈H₃ClF₄O | [1][2] |

| Molecular Weight | 226.56 g/mol | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| SMILES | FC1=CC(C(C(F)(F)F)=O)=CC(Cl)=C1 | [1] |

Synthesis Strategies: An Overview

A common and effective method for the synthesis of trifluoromethyl ketones involves the reaction of an organometallic reagent with a trifluoroacetylating agent. A potential synthetic pathway is outlined below.

Proposed Synthetic Pathway

The synthesis would likely begin with a dihalogenated benzene derivative, such as 1-bromo-3-chloro-5-fluorobenzene. This starting material can be converted into an organometallic intermediate, for example, a Grignard reagent or an organolithium species. Subsequent reaction with a trifluoroacetylating agent, like trifluoroacetic anhydride or ethyl trifluoroacetate, would yield the desired product.

A generalized workflow for this proposed synthesis is illustrated in the following diagram.

Caption: Proposed synthesis of this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound have not been reported, the incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[6][7][8] Therefore, this compound serves as a promising scaffold for the development of novel therapeutic agents.

Substituted acetophenones, in general, are precursors to a wide range of biologically active molecules, including anticonvulsants, hypnotics, and analgesics.[9] The unique substitution pattern of this particular acetophenone derivative could lead to compounds with novel pharmacological profiles.

Logical Framework for Application

The utility of this compound as a synthetic intermediate in drug discovery can be conceptualized in the following workflow.

Caption: Workflow for utilizing the target compound in drug discovery.

Experimental Protocols: A Note on the Lack of Data

As of the date of this publication, detailed, peer-reviewed experimental protocols for the synthesis or use of this compound are not available in the scientific literature. Researchers interested in working with this compound would need to adapt procedures from related trifluoroacetophenone syntheses, such as the one described for 3',5'-dichloro-2,2,2-trifluoroacetophenone.[4] Such a procedure would typically involve the following steps:

-

Formation of the Organometallic Reagent: Anhydrous conditions are crucial. The aryl halide is dissolved in an appropriate etheral solvent (e.g., THF, diethyl ether) and cooled to a low temperature (e.g., -78 °C). The organolithium reagent (e.g., n-butyllithium) or magnesium turnings are then added slowly.

-

Acylation: The trifluoroacetylating agent is added to the solution of the organometallic reagent, maintaining the low temperature to control the reaction.

-

Quenching and Workup: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution). The organic product is then extracted, washed, dried, and concentrated.

-

Purification: The crude product is typically purified by column chromatography or distillation under reduced pressure.

It is imperative that any researcher attempting the synthesis of this compound conduct a thorough literature search for analogous reactions and adhere to all appropriate safety precautions.

Conclusion and Future Directions

This compound is a chemical intermediate with significant potential, particularly in the field of medicinal chemistry. While a comprehensive dataset for this specific compound is currently lacking in the public domain, its structural features suggest it could be a valuable building block for the synthesis of novel, biologically active molecules. Further research is needed to develop and publish detailed synthetic protocols and to explore the chemical space accessible from this promising starting material. The information provided in this guide, based on analogous compounds, offers a starting point for researchers and drug development professionals interested in harnessing the potential of this and other multi-substituted trifluoroacetophenones.

References

- 1. appchemical.com [appchemical.com]

- 2. CAS#:845823-07-6 | this compound | Chemsrc [chemsrc.com]

- 3. 845823-07-6|this compound|BLD Pharm [bldpharm.com]

- 4. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone: Synthesis, Physicochemical Properties, and Potential as a Scaffold for Drug Discovery

IUPAC Name: 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone

This technical guide provides a comprehensive overview of 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone, a halogenated aromatic ketone. While direct biological activity for this specific compound is not extensively documented in publicly available literature, its structural motifs are present in molecules with significant pharmacological interest. This guide will delve into its chemical properties, plausible synthetic routes based on related compounds, and explore its potential as a building block in drug discovery, with a particular focus on the development of gastrointestinal prokinetic agents targeting the TRPM5 ion channel.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone is presented in Table 1. This data is crucial for its handling, characterization, and use in synthetic chemistry.

| Property | Value |

| IUPAC Name | 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone |

| Synonyms | 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone |

| CAS Number | 845823-07-6 |

| Molecular Formula | C₈H₃ClF₄O |

| Molecular Weight | 226.56 g/mol |

Synthesis and Experimental Protocols

General Synthetic Workflow

The logical workflow for the synthesis and subsequent hypothetical biological evaluation of 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone is depicted in the following diagram.

Caption: Synthetic and screening workflow for 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone.

Experimental Protocol: Friedel-Crafts Acylation (Hypothetical)

Materials:

-

1-Chloro-3-fluorobenzene

-

Trifluoroacetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a stirred solution of 1-chloro-3-fluorobenzene in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride portion-wise.

-

Allow the mixture to stir for 15 minutes.

-

Slowly add trifluoroacetic anhydride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone.

-

Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Potential Application in Drug Discovery: TRPM5 Agonism

While the direct biological activity of 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone is unconfirmed, the "1-(3-chloro-5-fluorophenyl)" moiety is a key component of a potent and selective agonist of the Transient Receptor Potential Melastatin 5 (TRPM5) ion channel, namely (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile. This suggests that the title compound could serve as a valuable starting material or fragment in the development of novel TRPM5 modulators.

TRPM5 is a calcium-activated, non-selective cation channel expressed in taste receptor cells and in the gastrointestinal tract. Its activation in the gut is linked to increased motility, making it a promising target for the treatment of gastrointestinal disorders such as gastroparesis and constipation.

TRPM5 Signaling Pathway

The activation of TRPM5 in response to G-protein coupled receptor (GPCR) stimulation is a key signaling cascade. The following diagram illustrates this pathway.

Caption: TRPM5 signaling pathway initiated by a GPCR ligand.

Experimental Protocol: In Vitro TRPM5 Activity Assay

To assess the potential of a compound to modulate TRPM5, a cell-based fluorescence assay can be employed. This method indirectly measures ion channel activity by detecting changes in membrane potential.

Materials:

-

HEK293 cells stably expressing human TRPM5.

-

Fluorescent membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

TRPM5 agonist (e.g., ionomycin in the presence of extracellular Ca²⁺, or a known small-molecule agonist).

-

Test compound (1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone).

-

384-well black-walled, clear-bottom assay plates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the HEK293-hTRPM5 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

-

Dye Loading: Remove the cell culture medium and add the membrane potential-sensitive dye prepared in assay buffer. Incubate the plate at room temperature in the dark for 1 hour.

-

Compound Addition: Prepare serial dilutions of the test compound in assay buffer.

-

Fluorescence Measurement: Place the assay plate into the fluorescence plate reader. Measure the baseline fluorescence for a short period.

-

Stimulation and Reading: Add the TRPM5 agonist to all wells simultaneously using the plate reader's liquid handling system. Immediately following agonist addition, add the test compound (or vehicle control) to the appropriate wells.

-

Data Acquisition: Continuously record the fluorescence signal for several minutes to capture the initial rapid depolarization and any subsequent changes.

-

Data Analysis: Calculate the change in fluorescence intensity over time. A potentiation of the agonist-induced fluorescence signal in the presence of the test compound would suggest positive allosteric modulation or direct agonism. An inhibition of the signal would indicate antagonism. Determine EC₅₀ or IC₅₀ values from the dose-response curves.

Conclusion

1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone is a readily accessible synthetic intermediate. While its intrinsic biological activity remains to be elucidated, its structural features are present in pharmacologically active molecules, most notably in a potent TRPM5 agonist. This suggests that 1-(3-chloro-5-fluorophenyl)-2,2,2-trifluoroethanone represents a valuable scaffold for the design and synthesis of novel therapeutics, particularly for gastrointestinal motility disorders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this and related compounds. Further investigation is warranted to fully characterize the biological profile of this specific trifluoroacetophenone derivative.

3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone molecular weight and formula

This document provides the key physicochemical properties of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone, a chemical compound relevant to researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

| Identifier | Value | Citations |

| Molecular Formula | C8H3ClF4O | [1] |

| Molecular Weight | 226.56 g/mol | [2] |

| CAS Number | 845823-07-6 | [1][2] |

Chemical Structure

The logical relationship and connectivity of the atoms within the this compound molecule can be represented by its chemical formula and name. The name itself describes the substituent groups on the acetophenone core.

Caption: Logical structure of the compound name.

References

physical and chemical properties of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone that holds significant interest as a versatile building block in medicinal chemistry and drug discovery. The presence of chlorine, fluorine, and a trifluoromethyl group on the acetophenone scaffold imparts unique electronic properties and conformational constraints, making it an attractive starting material for the synthesis of novel therapeutic agents. The trifluoromethyl group, in particular, is a well-regarded bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a representative synthetic protocol and safety information.

Core Properties and Data

A summary of the key identifiers and physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | 1-(3-Chloro-5-fluorophenyl)-2,2,2-trifluoroethan-1-one | [2] |

| CAS Number | 845823-07-6 | [1][2][3][4] |

| Molecular Formula | C₈H₃ClF₄O | [1][2][3][4] |

| Molecular Weight | 226.56 g/mol | [4] |

| Boiling Point | 218.3 °C at 760 mmHg | [3] |

| Density | 1.475 g/cm³ | [3] |

| Appearance | Not definitively reported (likely a liquid or low-melting solid) | |

| Melting Point | Not available | [3] |

| Solubility | Not definitively reported |

Chemical Reactivity and Stability

Trifluoroacetophenones are known for the reactivity of their carbonyl group. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. Common reactions include reductions to the corresponding alcohol, Grignard reactions, and condensations. The aromatic ring can undergo further electrophilic or nucleophilic substitution, although the existing halogen substituents will direct the position of new functional groups.

Information regarding the specific stability and hazardous reactivity of this compound is limited. However, as with other halogenated aromatic compounds, it should be handled with care, avoiding strong oxidizing agents and bases. Decomposition under high temperatures may produce hazardous fumes, including hydrogen chloride and hydrogen fluoride.

Experimental Protocols

Representative Synthesis: Friedel-Crafts Acylation

The synthesis of this compound can be envisioned through the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Reaction Scheme:

Caption: Proposed synthetic pathway for this compound.

Detailed Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap) is assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable inert solvent such as dichloromethane (DCM). The mixture is cooled to 0 °C in an ice bath.

-

Addition of Reactants: A solution of 1-chloro-3-fluorobenzene (1.0 equivalent) and trifluoroacetic anhydride (1.1 equivalents) in DCM is added dropwise to the stirred suspension of AlCl₃ over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours (the reaction progress can be monitored by thin-layer chromatography or gas chromatography).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Experimental Workflow Diagram

References

In-Depth Technical Guide to the Safety of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone

This technical guide provides a comprehensive overview of the available safety information for 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone, a fluorinated acetophenone derivative relevant to researchers, scientists, and professionals in drug development. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide also incorporates data from structurally similar compounds to provide a broader understanding of potential hazards. All data not explicitly for this compound is clearly identified as pertaining to an analogous compound.

Physicochemical Information

A summary of the known physicochemical properties of this compound is presented below. These properties are crucial for understanding the substance's behavior and potential exposure routes.

| Property | Value | Source |

| CAS Number | 845823-07-6 | [1][2] |

| Molecular Formula | C₈H₃ClF₄O | [1][2] |

| Molecular Weight | 226.56 g/mol | [3] |

| MDL Number | MFCD02260831 | [2] |

Note: No experimental data on properties such as boiling point, melting point, flash point, or density for this compound was found in the public domain. The following table presents data for a structurally related compound, 3',5'-Dichloro-2,2,2-trifluoroacetophenone (CAS: 130336-16-2), to provide an estimate of the expected properties.

| Property (Analogue: 3',5'-Dichloro-2,2,2-trifluoroacetophenone) | Value | Source |

| Boiling Point | 265 °C | [4] |

| Density | 1.506 g/cm³ | [4] |

| Refractive Index | 1.4980 to 1.5020 | [4] |

| Flash Point | 114 °C | [4] |

| Storage Temperature | Room Temperature (Sealed in dry) | [4] |

| Solubility | Acetonitrile (Slightly), Chloroform (Slightly), Methanol (Slightly) | [4] |

Hazard Identification and Classification

Analogous Compound: 3',5'-Dichloro-2,2,2-trifluoroacetophenone [5]

-

Hazards: Irritating to skin, eyes, and respiratory system. May have harmful effects if inhaled or swallowed.

-

GHS Hazard Statements (Inferred):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Analogous Compound: 2,2,2-Trifluoroacetophenone [6]

-

GHS Classification:

-

Flammable liquids (Category 3) - H226: Flammable liquid and vapor.

-

Skin corrosion/irritation (Category 2) - H315: Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2) - H319: Causes serious eye irritation.

-

-

Additional Hazard: Lachrymator (substance which increases the flow of tears).[6]

Toxicological Profile

No specific toxicological studies (e.g., LD50 or LC50 data) for this compound were identified. The health hazards of this material have not been fully investigated.[5] It is recommended to treat this compound as potentially harmful upon ingestion, inhalation, and skin contact.

Experimental Protocols for Hazard Assessment

While specific experimental data for the target compound is unavailable, the following sections outline the general methodologies used to assess the key potential hazards of skin, eye, and respiratory irritation for chemical substances.

Skin Irritation Testing

-

In Vitro Method (OECD 439): This method utilizes reconstructed human epidermis (RhE) models to assess skin irritation potential.[7][8]

-

The test chemical is applied topically to the RhE tissue surface.

-

Following a defined exposure period, the chemical is removed, and the tissue is incubated.

-

Cell viability is then measured, typically using an MTT assay, which quantifies the reduction of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.

-

A reduction in cell viability below a certain threshold (e.g., 50%) compared to a negative control indicates that the substance is an irritant.[7][9]

-

-

In Vivo Method (OECD 404): This method involves the application of the test substance to the shaved skin of experimental animals, typically albino rabbits.[10]

-

A small area of the animal's dorsal skin is clipped free of fur.

-

The test substance is applied to the skin, usually under a gauze patch, for a specified duration (e.g., 4 hours).

-

After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours).

-

The severity of the reactions is scored, and the substance is classified based on the persistence and intensity of the observed irritation.[10][11]

-

Eye Irritation Testing

-

In Vitro Method (Reconstructed Human Cornea-like Epithelium - RhCE): This assay uses a three-dimensional human cornea-like tissue model.[12]

-

The test chemical is applied to the surface of the RhCE tissue.

-

After a set exposure time, the chemical is washed off, and the tissue is incubated.

-

Toxicity is evaluated by measuring cell viability using the MTT assay.

-

The irritation potential is determined by comparing the relative viability of the treated tissue to a negative control.[12]

-

-

In Vivo Method (OECD 405): This test is conducted on the eyes of experimental animals, usually albino rabbits.[13][14]

-

A single dose of the test substance is applied to the conjunctival sac of one eye, with the other eye serving as a control.

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for lesions of the cornea, iris, and conjunctiva.

-

The severity of the reactions is scored to determine the level of irritation or corrosion.[13][15]

-

Respiratory Irritation Assessment

Studies on respiratory irritation often involve inhalation exposure in rodents.[16][17]

-

Animals are exposed to varying concentrations of the test substance in an inhalation chamber for a defined period.

-

During and after exposure, physiological parameters such as breathing rate and pattern are monitored. A decrease in respiratory rate is a common indicator of sensory irritation.[16]

-

Following exposure, animals are observed for clinical signs of toxicity.

-

Histopathological examination of the respiratory tract (nasal passages, larynx, trachea, and lungs) is performed to identify any treatment-related lesions, such as inflammation, necrosis, or metaplasia.[16][17]

Safe Handling and Emergency Procedures

Given the potential hazards, strict adherence to safety protocols is essential when handling this compound. The following procedures are based on best practices for handling hazardous chemicals and information from related compounds.

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[5]

-

Respiratory Protection: If ventilation is inadequate or if working with volatile substances, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures

The following first aid measures are recommended in case of exposure.[5]

Spill and Leak Procedures

In the event of a spill, follow these steps to ensure safety and proper cleanup.[5]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

While a comprehensive safety profile for this compound is not yet established in publicly available literature, the information from structurally related compounds suggests that it should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if ingested or inhaled. Researchers and other professionals must employ stringent safety measures, including the use of appropriate personal protective equipment and engineering controls. The experimental protocols outlined in this guide provide a framework for the types of studies that would be necessary to fully characterize the toxicological profile of this compound. Until such data is available, a cautious and proactive approach to safety is paramount.

References

- 1. CAS#:845823-07-6 | this compound | Chemsrc [chemsrc.com]

- 2. appchemical.com [appchemical.com]

- 3. 845823-07-6|this compound|BLD Pharm [bldpharm.com]

- 4. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. oakwoodchemical.com [oakwoodchemical.com]

- 6. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. iivs.org [iivs.org]

- 8. Dermal Irritation [lnhlifesciences.org]

- 9. sterlab-store.com [sterlab-store.com]

- 10. Dermatotoxicology and Sensitive Skin Syndrome | Plastic Surgery Key [plasticsurgerykey.com]

- 11. criver.com [criver.com]

- 12. youtube.com [youtube.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. flashpointsrl.com [flashpointsrl.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Respiratory irritation associated with inhalation of boron trifluoride and fluorosulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NTP Research Report on Respiratory Tract Toxicity of the Flavoring Agent 2,3-Hexanedione in Mice Exposed by Inhalation - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone. Due to the limited availability of direct experimental solubility data for this specific compound, this document leverages physicochemical properties, data from structurally similar molecules, and established solubility principles to offer a robust predictive analysis. It also outlines a general experimental protocol for the precise determination of its solubility in various organic solvents.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its solubility. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 845823-07-6 | [1][2][3] |

| Molecular Formula | C₈H₃ClF₄O | [1][2] |

| Molecular Weight | 226.555 g/mol | [1][2] |

| Boiling Point | 218.3°C at 760 mmHg | [1] |

| Density | 1.475 g/cm³ | [1] |

| LogP (Octanol-Water Partition Coefficient) | 3.224 | [1] |

The relatively high LogP value suggests a preference for nonpolar environments and indicates that the compound is likely to be more soluble in organic solvents than in water.

Predicted Solubility in Organic Solvents

The presence of a polar ketone group and electronegative halogen atoms (Cl and F) introduces polarity, while the trifluoromethyl group and the aromatic ring contribute to its nonpolar character. This amphiphilic nature suggests a degree of solubility across a range of solvents. The following table provides a predicted solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar ketone group can interact favorably with the polar aprotic solvent molecules. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The chlorine and fluorine atoms on the aromatic ring will have favorable interactions with chlorinated solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors for any potential interactions and have a moderate polarity. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The potential for hydrogen bonding with the ketone oxygen exists, but the overall nonpolar character of the molecule may limit high solubility. |

| Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute will interact favorably with aromatic solvents through π-stacking. |

| Aliphatic | Hexane, Heptane | Low | The significant polarity from the ketone and halogen groups will likely result in poor solubility in nonpolar aliphatic solvents. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique.

I. Materials and Apparatus

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)

-

Volumetric flasks and pipettes

II. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

For finer separation, centrifuge the vials at a set speed and temperature.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the dissolved solute.

-

-

Data Calculation:

-

Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

-

Visualizing Logical and Experimental Workflows

To further aid in the understanding of solubility prediction and determination, the following diagrams have been generated using Graphviz.

Caption: Logical workflow for predicting solubility.

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Profile of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone (CAS Number: 845823-07-6). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles and spectral data of analogous compounds. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that are applicable for the structural elucidation of this and similar organic molecules.

Molecular Structure and Properties

-

Chemical Name: this compound

-

Molecular Weight: 226.56 g/mol [1]

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are derived from spectral databases and computational models for similar halogenated and trifluoromethylated acetophenone derivatives.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[3][4][5][6][7]

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| Aromatic-H | 7.8 - 8.2 | m | 3H |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C=O | 180 - 185 | Carbonyl Carbon |

| C-F | 160 - 165 (d, ¹JCF ≈ 250 Hz) | Aromatic C-F |

| C-Cl | 135 - 140 | Aromatic C-Cl |

| C-H | 115 - 130 | Aromatic C-H |

| C-C=O | 130 - 135 | Aromatic Quaternary Carbon |

| CF₃ | 115 - 120 (q, ¹JCF ≈ 290 Hz) | Trifluoromethyl Carbon |

| ¹⁹F NMR | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| Ar-F | -105 to -115 | t | Aromatic Fluorine |

| CF₃ | -70 to -80 | s | Trifluoromethyl Fluorines |

Chemical shifts are referenced to TMS (¹H and ¹³C) and CFCl₃ (¹⁹F). Coupling constants (J) are given in Hertz (Hz). d = doublet, t = triplet, q = quartet, m = multiplet, s = singlet. The wide chemical shift range of ¹⁹F NMR makes it particularly useful for resolving different fluorine environments.[8]

Table 2: Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.[9][10]

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1700 - 1720 | Strong |

| C-F Stretch (Aromatic) | 1200 - 1250 | Strong |

| C-F Stretch (CF₃) | 1100 - 1200 | Strong |

| C-Cl Stretch | 700 - 800 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Weak |

Table 3: Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.[11][12][13][14]

| m/z | Predicted Relative Intensity (%) | Assignment |

| 226/228 | 100 / 33 | [M]⁺, [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |

| 197/199 | Moderate | [M - CHO]⁺ |

| 157 | Moderate | [M - CF₃]⁺ |

| 129 | Moderate | [C₆H₃ClF]⁺ |

| 69 | Strong | [CF₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[3] The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

Longer acquisition times or a higher number of scans are typically required due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional fluorine spectrum.

-

Ensure the spectrometer is equipped with a fluorine probe or is tunable to the ¹⁹F frequency.

-

Use an appropriate reference standard, such as CFCl₃ (or a secondary standard).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[10]

-

-

Sample Preparation (KBr Pellet):

-

Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder.

-

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile solid, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[15] For Electron Impact (EI) ionization, the sample is vaporized in the ion source.[12]

-

Ionization: Ionize the sample molecules. EI is a common technique that often leads to extensive fragmentation, providing structural information.[11][13] Softer ionization techniques like ESI can be used to primarily observe the molecular ion.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques described.

Caption: A logical workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound. For definitive structural confirmation, it is recommended to acquire experimental data and perform a thorough analysis, potentially including advanced 2D NMR techniques.

References

- 1. 845823-07-6|this compound|BLD Pharm [bldpharm.com]

- 2. CAS#:845823-07-6 | this compound | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. azom.com [azom.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. amherst.edu [amherst.edu]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone for Researchers and Drug Development Professionals

An In-depth Review of Synthesis, Properties, and Potential Applications in Medicinal Chemistry

Introduction

3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone that holds significant interest for researchers, particularly in the fields of medicinal chemistry and drug discovery. The presence of chlorine, fluorine, and a trifluoromethyl group on the phenylacetophenone scaffold imparts unique physicochemical properties that can be leveraged to modulate the biological activity, metabolic stability, and pharmacokinetic profiles of potential drug candidates. This technical guide provides a comprehensive overview of the currently available information on this compound, including its commercial availability, synthesis, chemical and physical properties, and potential applications, with a focus on its relevance to drug development professionals.

Commercial Availability

This compound is available from several commercial suppliers specializing in fine chemicals and building blocks for research and development. The availability from these vendors facilitates its use in various research endeavors without the immediate need for de novo synthesis.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number | Purity | Additional Information |

| BLDpharm | BD239579 | >97% | --- |

| App-Chem | AC-14782 | --- | --- |

| Chem-Impex | 45636 | --- | --- |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

Table 2: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 845823-07-6 |

| Molecular Formula | C8H3ClF4O |

| Molecular Weight | 226.56 g/mol |

| Boiling Point | 218.3 °C at 760 mmHg |

| Density | 1.475 g/cm³ |

| Flash Point | 85.8 °C |

| Refractive Index | 1.454 |

| LogP | 3.224 |

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible and efficient route to this compound is outlined below. This proposed pathway is based on the known synthesis of the closely related 3',5'-dichloro-2,2,2-trifluoroacetophenone.[2]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the synthesis of 3',5'-dichloro-2,2,2-trifluoroacetophenone and should be optimized for the specific substrate.

Materials:

-

1-Bromo-3-chloro-5-fluorobenzene[1]

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trifluoroacetic anhydride

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere of argon or nitrogen, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-3-chloro-5-fluorobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be initiated with gentle heating if necessary. Once the reaction starts, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 3-chloro-5-fluorophenylmagnesium bromide.

-

Trifluoroacetylation: Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add a solution of trifluoroacetic anhydride in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below -60 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours.

-

Workup and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show signals in the aromatic region, with coupling patterns consistent with a 1,3,5-trisubstituted benzene ring.

-

¹⁹F NMR: Will show two distinct signals, one for the trifluoromethyl group and another for the fluorine atom on the aromatic ring.

-

¹³C NMR: Will show the expected number of signals for the carbon atoms in the molecule, including the characteristic carbonyl carbon signal.

-

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.

-

High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.

Applications in Drug Discovery and Medicinal Chemistry

The trifluoromethyl ketone moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a potent and often reversible covalent inhibitor of various enzymes, particularly proteases and esterases.[3][4][5] The electrophilic nature of the carbonyl carbon, enhanced by the strong electron-withdrawing trifluoromethyl group, makes it susceptible to nucleophilic attack by active site residues like serine, cysteine, or threonine.

Potential as an Enzyme Inhibitor

Trifluoromethyl ketones can act as transition-state analog inhibitors.[4] The carbonyl group can be attacked by a nucleophilic residue in the enzyme's active site, forming a stable hemiacetal or hemiketal tetrahedral intermediate that mimics the transition state of the substrate hydrolysis. This can lead to potent and selective inhibition.

Caption: General mechanism of enzyme inhibition by a trifluoromethyl ketone.

Signaling Pathways and Potential Targets

While specific biological targets for this compound have not been reported, its structural features suggest potential for inhibiting enzymes involved in various signaling pathways. Enzymes that are known to be targeted by trifluoromethyl ketones include:

-

Serine Proteases: Involved in blood coagulation, fibrinolysis, and inflammation.

-

Cysteine Proteases: Such as caspases (involved in apoptosis) and cathepsins (involved in protein degradation and antigen presentation).[5]

-

Esterases: Including acetylcholinesterase, which is a target for Alzheimer's disease therapies.[4]

The presence of the chloro and fluoro substituents on the aromatic ring can be exploited to fine-tune the inhibitor's selectivity and pharmacokinetic properties. These halogens can participate in halogen bonding and other non-covalent interactions within the enzyme's active site, potentially leading to enhanced binding affinity and specificity for a particular target.

Experimental Workflow for Target Identification and Validation

For researchers interested in exploring the biological activity of this compound, a general experimental workflow is proposed below.

Caption: A general experimental workflow for evaluating the biological activity of this compound.

Conclusion

This compound is a readily accessible building block with significant potential for the development of novel therapeutic agents. Its trifluoromethyl ketone moiety serves as a promising warhead for targeting a variety of enzymes through reversible covalent inhibition. The strategic placement of chloro and fluoro substituents on the aromatic ring provides opportunities for optimizing potency, selectivity, and drug-like properties. This technical guide has provided a comprehensive overview of the current knowledge on this compound and has outlined a rational approach for its synthesis, characterization, and biological evaluation. Further research into the specific biological targets and mechanisms of action of this and related compounds is warranted and could lead to the discovery of new and effective therapies for a range of diseases.

References

- 1. 1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and stereochemistry of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone. It also puts forth a detailed, plausible experimental protocol for its synthesis based on established methodologies for analogous compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, and other scientific endeavors where this molecule may be of interest.

Chemical Structure and Properties

This compound, with the CAS Number 845823-07-6, is a halogenated aromatic ketone. Its structure features a trifluoroacetyl group attached to a benzene ring substituted with both a chlorine and a fluorine atom at the meta positions. The presence of multiple halogen atoms, particularly fluorine, is known to significantly influence the electronic properties, lipophilicity, and metabolic stability of molecules, making it a compound of interest in medicinal chemistry and materials science.

The molecular formula for this compound is C₈H₃ClF₄O. Its structure is represented by the SMILES code O=C(C1=CC(F)=CC(Cl)=C1)C(F)(F)F.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 845823-07-6 | [2] |

| Molecular Formula | C₈H₃ClF₄O | [2] |

| Molecular Weight | 226.56 g/mol | [1][2] |

| Density | 1.475 g/cm³ | [3] |

| Boiling Point | 218.3 °C at 760 mmHg | [3] |

| Flash Point | 85.8 °C | [3] |

| LogP | 3.22410 | [3] |

| Refractive Index | 1.454 | [3] |

Stereochemistry

Based on its chemical structure, this compound is an achiral molecule. It does not possess any stereocenters, and therefore, does not exhibit stereoisomerism.

Synthesis

Proposed Experimental Protocol: Synthesis via Grignard Reaction

This protocol is adapted from synthetic procedures for analogous di-substituted trifluoroacetophenones.[2][3]

Objective: To synthesize this compound from 1-bromo-3-chloro-5-fluorobenzene.

Materials:

-

1-bromo-3-chloro-5-fluorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (for initiation)

-

Trifluoroacetic anhydride

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon supply)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Add a solution of 1-bromo-3-chloro-5-fluorobenzene in anhydrous THF dropwise to the magnesium turnings.

-

The reaction mixture may need gentle heating to initiate the Grignard reagent formation, which is indicated by the disappearance of the iodine color and the start of a gentle reflux.

-

Once initiated, continue the dropwise addition of the aryl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent (3-chloro-5-fluorophenylmagnesium bromide).

-

-

Acylation Reaction:

-

In a separate flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of trifluoroacetic anhydride in anhydrous THF or diethyl ether.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the cooled trifluoroacetic anhydride solution via a cannula or dropping funnel, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-3 hours.

-

Slowly warm the reaction mixture to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available in the public domain, its expected spectroscopic characteristics can be predicted based on the analysis of its parent compound, 2,2,2-trifluoroacetophenone, and other halogenated acetophenones.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region (δ 7.0-8.0 ppm). Due to the substitution pattern, three distinct signals for the aromatic protons are anticipated, each exhibiting coupling to the fluorine atom and to each other.

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon (around 180-190 ppm), the trifluoromethyl carbon (a quartet around 115-125 ppm due to C-F coupling), and four distinct signals for the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electronegative chloro and fluoro substituents.

¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals. One signal corresponding to the trifluoromethyl group (a singlet) and another for the fluorine atom on the aromatic ring (a multiplet due to coupling with the aromatic protons).

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1690-1720 cm⁻¹. Other significant absorptions will include C-F stretching vibrations (around 1100-1300 cm⁻¹) and C-Cl stretching vibrations (around 600-800 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 226. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage adjacent to the carbonyl group.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity of this compound or its involvement in any signaling pathways. However, related fluorinated organic compounds are known to be of interest in pharmaceutical and agrochemical research. The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, which are desirable properties in drug candidates.[4] Therefore, this compound could be a valuable intermediate for the synthesis of novel bioactive molecules. Further research is required to elucidate any potential biological effects.

Conclusion

This compound is a halogenated aromatic ketone with potential applications as a building block in medicinal chemistry and materials science. This guide provides a summary of its known properties, a plausible and detailed synthesis protocol, and predicted spectroscopic data to aid researchers in their work with this compound. The absence of stereoisomers simplifies its chemical characterization. Future studies are needed to explore its biological activity and potential applications.

References

An In-depth Technical Guide to the Reactivity Profile of the Trifluoromethyl Ketone Group in 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of the trifluoromethyl ketone group in 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone. Due to the strong electron-withdrawing nature of the trifluoromethyl group and the halogen substituents on the aromatic ring, this ketone exhibits unique reactivity, making it a valuable building block in medicinal chemistry and materials science. This document details its synthesis, and key reactions including nucleophilic additions, reductions, and cycloadditions, supported by experimental protocols and quantitative data where available. The guide also features visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of its chemical behavior.

Introduction

Trifluoromethyl ketones are a class of organic compounds characterized by the presence of a trifluoromethyl group adjacent to a carbonyl functionality. This structural motif imparts distinct electronic properties, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. In this compound, the presence of two electron-withdrawing halogen atoms on the phenyl ring further enhances this electrophilicity. This guide explores the synthesis and reactivity of this specific trifluoromethyl ketone, providing valuable insights for its application in the development of novel chemical entities. The incorporation of a trifluoromethyl group can improve metabolic stability, binding affinity, and bioavailability of drug candidates.

Synthesis of this compound

The synthesis of this compound and its close analogs, such as 3',5'-dichloro-2,2,2-trifluoroacetophenone, typically involves the reaction of an organometallic reagent derived from a halogenated benzene with a trifluoroacetylating agent.

Grignard-based Synthesis

General Workflow for Grignard-based Synthesis

Caption: Workflow for the synthesis of a dihalo-2,2,2-trifluoroacetophenone.

Experimental Protocol: Synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone

A solution of 1-bromo-3,5-dichlorobenzene (22.1 mmol) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere. To this, tert-butyllithium (1.3 M in pentane, 23.2 mmol) is added dropwise, and the reaction is stirred for 2 hours. Trifluoroacetic anhydride (12.2 mmol) is then added slowly, and stirring is continued for another 2 hours at -78 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2.5 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by distillation under reduced pressure to yield 3',5'-dichloro-2,2,2-trifluoroacetophenone.[1]

| Reactant | Moles (mmol) | Volume/Mass |

| 1-Bromo-3,5-dichlorobenzene | 22.1 | 5.0 g |

| tert-Butyllithium (1.3 M) | 23.2 | 17.8 mL |

| Trifluoroacetic anhydride | 12.2 | 2.56 g |

| Tetrahydrofuran | - | 50 mL |

| Product | Yield | |

| 3',5'-Dichloro-2,2,2-trifluoroacetophenone | 48% | 2.58 g |

Reactivity Profile of the Trifluoromethyl Ketone Group

The trifluoromethyl ketone group in this compound is a highly reactive electrophilic center. Its reactivity is governed by the strong electron-withdrawing effect of the trifluoromethyl group, which destabilizes the carbonyl group and makes the carbonyl carbon highly susceptible to nucleophilic attack. The presence of chloro and fluoro substituents on the phenyl ring further modulates this reactivity.

Nucleophilic Addition Reactions

Nucleophilic addition is a characteristic reaction of trifluoromethyl ketones. A variety of nucleophiles, including organometallic reagents, enolates, and heteroatomic nucleophiles, readily add to the carbonyl carbon.

General Mechanism of Nucleophilic Addition

Caption: General mechanism for nucleophilic addition to the trifluoromethyl ketone.

Due to the high electrophilicity, trifluoromethyl ketones readily form stable hydrates and hemiacetals in the presence of water and alcohols, respectively. This equilibrium can influence the course of reactions and should be considered in reaction design.

Reduction Reactions

The carbonyl group of trifluoromethyl ketones can be readily reduced to the corresponding secondary alcohol. A variety of reducing agents can be employed, and the choice of reagent can influence the stereochemical outcome of the reaction.

Standard reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of aryl trifluoromethyl ketones. The reaction of aryl trifluoromethyl ketones with N-carbamoylmethyl-1,4-dihydronicotinamide in an aqueous sulfolane buffer has been studied, showing high yields of the corresponding alcohol, particularly for ketones with electron-withdrawing groups.[1]

The enantioselective reduction of trifluoromethyl ketones is a valuable method for the synthesis of chiral trifluoromethyl-substituted alcohols. Various catalytic systems have been developed for this purpose. While specific data for this compound is limited, studies on related aryl trifluoromethyl ketones provide insights into the expected reactivity and stereoselectivity.

| Catalyst System | Substrate | Enantiomeric Excess (ee) | Reference |

| Chiral Organomagnesium Amides | 2,2,2-Trifluoroacetophenone | up to 98:2 er | Org. Lett. 2003, 5, 23, 4445–4447 |

| Oxazaborolidine Catalysts | 2,2,2-Trifluoroacetophenone | up to 90% ee | Molecules 2018, 23, 2351 |

| Iridium/f-amphol | Aryl trifluoromethyl ketones | up to 99% ee | Org. Chem. Front., 2021, 8, 3037-3043 |

Cycloaddition Reactions

The electron-deficient nature of the carbonyl group in trifluoromethyl ketones makes them suitable dienophiles or dipolarophiles in cycloaddition reactions. These reactions provide access to complex cyclic structures containing a trifluoromethyl group. For instance, N-heterocyclic carbene (NHC)-catalyzed [3+2] cycloaddition reactions of ketimines derived from trifluoromethyl ketones have been reported.

General Scheme for [3+2] Cycloaddition

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 18 F-labelled aryl trifluoromethyl ketones with improved molar activity - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01776E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 5. Direct electrochemical hydrodefluorination of trifluoromethylketones enabled by non-protic conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone from 1-bromo-3-chloro-5-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is a two-step process commencing with the formation of a Grignard reagent from 1-bromo-3-chloro-5-fluorobenzene, followed by a trifluoroacetylation reaction. This application note includes comprehensive experimental procedures, data presentation, and workflow visualizations to facilitate successful synthesis in a laboratory setting.

Introduction

This compound is a key building block in organic synthesis, particularly for creating complex molecules with potential biological activity. Its trifluoromethyl ketone moiety and substituted aromatic ring make it a desirable precursor for various therapeutic agents and specialized chemicals. The following protocol outlines a reliable method for its preparation from commercially available starting materials.

Reaction Scheme

The overall synthetic pathway is depicted below:

Application Note and Protocol for the Synthesis of 3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone via Grignard Reaction

For Research Use Only. Not for use in diagnostic procedures.

Introduction

3'-Chloro-5'-fluoro-2,2,2-trifluoroacetophenone is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its trifluoromethyl ketone moiety makes it a valuable intermediate for creating complex molecules with enhanced metabolic stability and biological activity. The Grignard reaction provides a robust and versatile method for the formation of carbon-carbon bonds, making it a suitable approach for the synthesis of this fluorinated acetophenone derivative. This application note provides a detailed protocol for the synthesis of this compound, commencing with the formation of a Grignard reagent from 1-bromo-3-chloro-5-fluorobenzene, followed by its reaction with ethyl trifluoroacetate.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Formation of the Grignard Reagent

1-bromo-3-chloro-5-fluorobenzene + Mg -> 3-chloro-5-fluorophenylmagnesium bromide

Step 2: Acylation with Ethyl Trifluoroacetate

3-chloro-5-fluorophenylmagnesium bromide + Ethyl trifluoroacetate -> this compound

Experimental Protocol

This protocol details the necessary steps for the synthesis, work-up, and purification of the target compound. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl trifluoroacetate (CAS: 383-63-1)[3]

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Nitrogen or Argon gas (inert atmosphere)

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and purification

-

Schlenk line or similar inert atmosphere setup

Part 1: Preparation of 3-Chloro-5-fluorophenylmagnesium bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere to exclude moisture.

-

Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.

-

Solvent Addition: Add a portion of anhydrous THF to the flask to cover the magnesium turnings.

-

Addition of Aryl Halide: Dissolve 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add a small amount of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

-

Grignard Formation: Once the reaction has started, add the remaining 1-bromo-3-chloro-5-fluorobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey-brown solution of 3-chloro-5-fluorophenylmagnesium bromide is used directly in the next step.[4][5][6]

Part 2: Synthesis of this compound

-

Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Addition of Ethyl Trifluoroacetate: In a separate flask, prepare a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF. Slowly add this solution to the cold Grignard reagent solution via the dropping funnel. Maintain the temperature below -70 °C during the addition to minimize the formation of the tertiary alcohol byproduct from a second addition.[7]

-

Reaction: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

-

Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

Part 3: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 1 M aqueous HCl. Stir until the precipitate dissolves.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-